N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a methoxy-methylbenzenesulfonamide moiety
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with a variety of targets, including mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, and calcium channel blockers .
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, often resulting in changes in cellular signaling and function .
Biochemical Pathways
Furan derivatives have been shown to affect a variety of biochemical pathways, often resulting in downstream effects such as changes in cellular signaling, gene expression, and metabolic processes .
Pharmacokinetics
Furan derivatives are generally known to have good pharmacokinetic characteristics, including good solubility and bioavailability .
Result of Action
Furan derivatives have been shown to have a variety of effects at the molecular and cellular level, often resulting in changes in cellular signaling, gene expression, and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 3-furanmethanol with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final sulfonamide product by the addition of an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce primary or secondary amines.
Scientific Research Applications
N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide: Lacks the methyl group on the benzene ring.
N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide: Lacks the methoxy group on the benzene ring.
N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonate: Contains a sulfonate ester instead of a sulfonamide group.
Uniqueness
N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-11-9-13(20-2)3-4-15(11)22(18,19)16-7-5-14(17)12-6-8-21-10-12/h3-4,6,8-10,14,16-17H,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVIZDYOBRKHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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